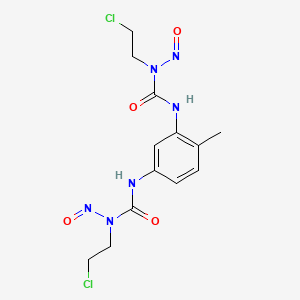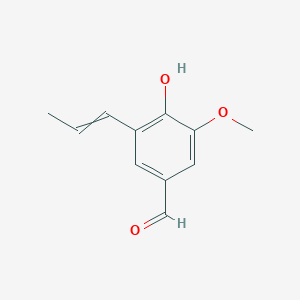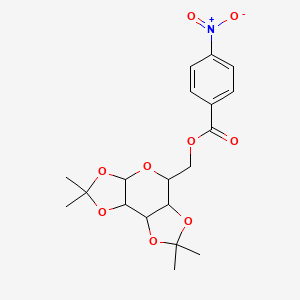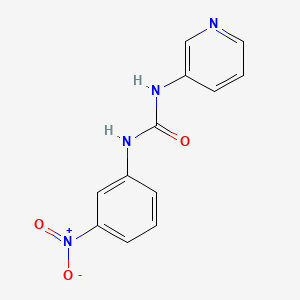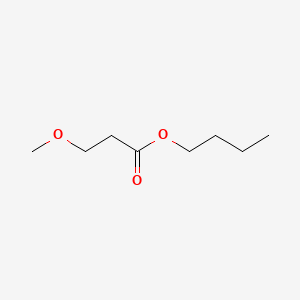
Butyl 3-methoxypropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-methoxypropionate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is a colorless liquid with a mild odor and is used in various industrial applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-methoxypropionate can be synthesized through the esterification of 3-methoxypropionic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to achieve the desired purity and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-methoxypropionate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Common solvents include toluene and methanol.
Major Products Formed
Hydrolysis: 3-methoxypropionic acid and butanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Butyl 3-methoxypropionate has several applications in scientific research and industry:
Solvent: It is used as a solvent in coatings, inks, and adhesives due to its excellent solvency properties.
Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.
Polymerization: It is used in the polymerization of acrylates and methacrylates to produce various polymers.
Biological Research: It is used in the preparation of certain biological reagents and as a solvent in biochemical assays.
Mechanism of Action
The mechanism of action of butyl 3-methoxypropionate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, thereby facilitating chemical reactions and processes. In polymerization reactions, it acts as a medium that allows monomers to come into close contact and react to form polymers .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropionate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl 3-methoxypropionate: Similar in structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 3-methoxypropionate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of applications. Its longer carbon chain compared to methyl and ethyl analogs provides different solvency characteristics and boiling points, making it suitable for specific industrial processes .
Properties
CAS No. |
4195-88-4 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-6-11-8(9)5-7-10-2/h3-7H2,1-2H3 |
InChI Key |
RRIRSNXZGJWTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
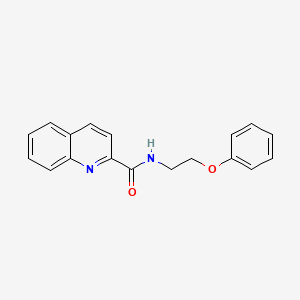
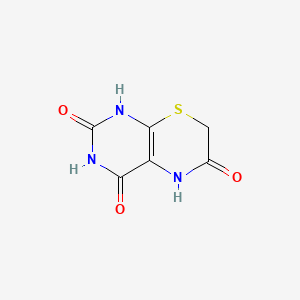
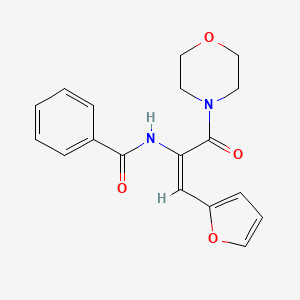
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

